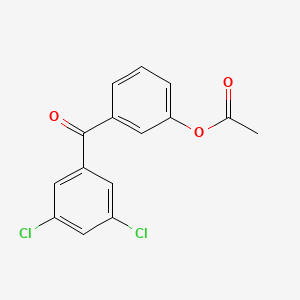

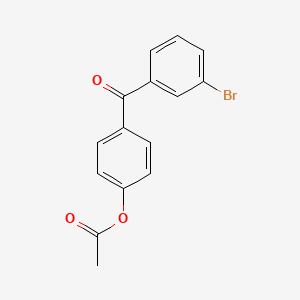

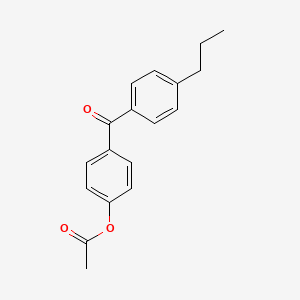

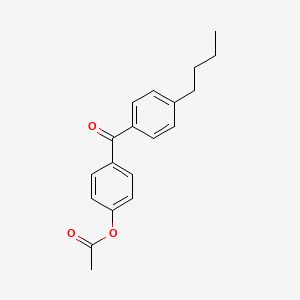

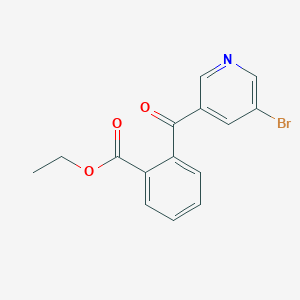

3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

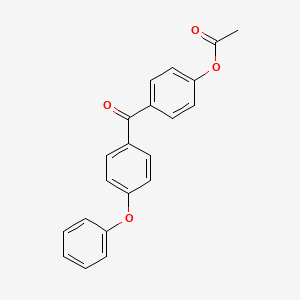

“3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine” is a chemical compound with the molecular formula C15H12BrNO3 . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of similar compounds often involves bromination reactions. For instance, the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods have been used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of compounds like 3-bromo-2-Hydroxypyridine .Chemical Reactions Analysis

Bromination reactions are key in the synthesis of many compounds. The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a typical reaction initiated by free radicals .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine: is utilized in medicinal chemistry for the synthesis of complex molecules that may serve as potential therapeutic agents. Its bromo and pyridine groups make it a versatile intermediate for constructing pharmacophores, which are parts of molecular structures that are responsible for the biological activity of drug molecules .

Agriculture

In the field of agriculture, this compound could be explored for the development of novel agrochemicals. Its structural features might be beneficial in creating new pesticides or herbicides that target specific enzymes or receptors in pests and weeds .

Material Science

Material scientists might investigate 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine for creating new polymeric materials or coatings. The presence of reactive groups allows for polymerization reactions or for the compound to act as a crosslinking agent, potentially leading to materials with unique properties .

Environmental Science

This compound could be used in environmental science research to study its degradation products and their impact on ecosystems. Understanding its breakdown could inform the design of environmentally friendly chemicals with reduced persistence in nature .

Biochemistry

Biochemists may use 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine to study enzyme-substrate interactions, particularly in enzymes that interact with pyridine nucleotides. It could serve as a model compound to understand the biochemical pathways involving similar structures .

Pharmacology

In pharmacology, the compound’s potential to modulate biological pathways could be harnessed. It might be a candidate for drug discovery programs aimed at diseases where modulation of signaling pathways is crucial .

Analytical Chemistry

Analytical chemists might find 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine useful as a standard or reagent in chromatographic methods or spectroscopy. Its unique spectral properties could aid in the development of new analytical techniques .

Chemical Engineering

Finally, in chemical engineering, this compound could be studied for its physical properties and behavior in different industrial processes, such as distillation or crystallization. This knowledge could improve the efficiency of chemical production methods .

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine” is not available, similar compounds often require careful handling. For instance, if inhaled, one should move to fresh air and seek medical attention if symptoms persist. If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

Eigenschaften

IUPAC Name |

ethyl 2-(5-bromopyridine-3-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-2-20-15(19)13-6-4-3-5-12(13)14(18)10-7-11(16)9-17-8-10/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPFYNSPTBMRPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641870 |

Source

|

| Record name | Ethyl 2-(5-bromopyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine | |

CAS RN |

898771-80-7 |

Source

|

| Record name | Ethyl 2-[(5-bromo-3-pyridinyl)carbonyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(5-bromopyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.